2-(2-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 2-butoxyphenyl group at position 2 and a [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl moiety at position 3.
Properties
IUPAC Name |
2-(2-butoxyphenyl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-4-6-17-36-27-10-8-7-9-23(27)24-18-26-29(34)32(15-16-33(26)31-24)19-25-20(3)37-28(30-25)21-11-13-22(14-12-21)35-5-2/h7-16,18H,4-6,17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULVADKTGLHJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of various substituents such as butoxy and ethoxy groups enhances its pharmacological profile.
Anticancer Properties
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. A study synthesized several derivatives and evaluated their effectiveness against A549 lung cancer cells. The findings indicated that these compounds could inhibit cell growth in a dose-dependent manner. Notably, compounds with specific substitutions showed enhanced inhibitory effects, suggesting that structural modifications can significantly influence biological activity .
Table 1: Inhibitory Effects on A549 Cells
| Compound ID | Structure Modification | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3o | 4-chlorophenyl group | 0.12 | Modulation of autophagy |
| 3a | Ethoxy substitution | 0.25 | Induction of apoptosis |
| 3b | Methyl group addition | 0.30 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazolo derivatives have also been studied for their anti-inflammatory properties. For instance, compounds exhibiting dual inhibition of 15-lipoxygenase (15-LOX) and carbonic anhydrase II (CA II) have shown promise in treating inflammatory conditions related to lung diseases . The compound's ability to inhibit these enzymes suggests a potential role in managing chronic obstructive pulmonary disease (COPD) and asthma.
Table 2: Inhibition Potency Against Enzymes
| Compound ID | Enzyme Target | IC50 (µM) |
|---|---|---|
| 5a | 15-LOX | 0.12 |
| 5b | CA II | 2.93 |
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of pyrazolo derivatives, revealing insights into their structure-activity relationships (SAR). For example:
- Study A : Investigated the effect of various substituents on the pyrazolo core and found that electron-withdrawing groups significantly enhanced anticancer activity against A549 cells .
- Study B : Explored the anti-inflammatory properties and established that specific modifications could lead to dual inhibition of key enzymes involved in inflammatory pathways .
Scientific Research Applications
Medicinal Chemistry
The presence of heterocycles such as pyrazolopyrazinone and oxazole suggests that this compound may exhibit significant pharmacological properties. Compounds with similar structures have been explored for:
- Anticancer Activity : Many pyrazolo compounds have shown efficacy against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth.
- Anti-inflammatory Properties : The anti-inflammatory potential of related compounds indicates that this molecule could be evaluated for similar effects.
Research into the biological activities of heterocyclic compounds has shown that modifications at specific positions can lead to enhanced activity or selectivity against particular targets. For instance:
- Inhibition of Enzymatic Activity : The oxazole group may interact with enzymes, potentially leading to inhibition or modulation of their activity.
- Receptor Binding Studies : The structural features may allow the compound to bind to specific receptors, making it a candidate for further pharmacological studies.
Material Science
Given its complex structure and potential electronic properties, this compound could be explored as:
- Organic Semiconductor : The electron-rich nature of the pyrazinone core may lend itself to applications in organic electronics.
- Fluorescent Materials : Compounds with similar structures have been used in the development of fluorescent probes for biological imaging.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of the target compound with key analogues:
Key Observations
Core Structure Influence :
- Pyrazolo[1,5-a]pyrazin-4-one derivatives (e.g., ) often exhibit protein-binding capabilities due to planar aromatic cores, which facilitate interactions with enzymatic pockets . The target compound’s oxazole substituent may further enhance such interactions.
- In contrast, triazolo[1,5-a]pyrimidines () prioritize herbicidal activity, likely due to their electron-deficient triazole rings disrupting plant cell processes .
Substituent Effects: Alkoxy Groups: The target compound’s ethoxy and butoxy groups increase lipophilicity (logP ~4–5 estimated), comparable to the 3,4-dimethoxyphenethyl group in ’s compound, which improves bioavailability . Halogen vs.
Synthetic Strategies :
- Pyrazolo[1,5-a]pyrazin-4-one derivatives are typically synthesized via cyclocondensation of hydrazines with diketones or α,β-unsaturated ketones . The target compound may require sequential alkylation of the oxazole moiety post-core formation .
- Triazolo and quinazoline hybrids () employ condensation reactions, emphasizing the versatility of hydrazine-based intermediates in heterocyclic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
